molecular formula C15H17N5S B2852977 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine CAS No. 2380184-52-9

1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No. B2852977
CAS RN: 2380184-52-9
M. Wt: 299.4
InChI Key: KEBQTIDXTFRZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazolopyrimidine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine involves the inhibition of the above-mentioned enzymes. This compound binds to the active site of the enzymes and prevents their activity, thereby leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine have been extensively studied. This compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes, its diverse biological activities, and its potential applications in scientific research. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for the research on 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Testing the toxicity and safety of this compound in animal models and humans.
4. Development of more potent and selective inhibitors of the enzymes targeted by this compound.
5. Investigation of the potential applications of this compound in drug discovery and development.
In conclusion, 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine is a promising compound with potential applications in scientific research. Its diverse biological activities and potent inhibitory activity against various enzymes make it an attractive target for further studies. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.

Synthesis Methods

The synthesis of 1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine involves the reaction of 4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or N,N-dimethylacetamide under reflux conditions.

Scientific Research Applications

1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent inhibitory activity against a variety of enzymes such as protein kinase B (PKB), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-19-14-12(9-18-19)15(17-10-16-14)20-6-4-11(5-7-20)13-3-2-8-21-13/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBQTIDXTFRZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(thiophen-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.